3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate
Description
Properties
IUPAC Name |
3-methyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3.H2O/c1-3-9-10-7-8-2-4(6(13)14)5(12)11(3)7;/h2H,1H3,(H,8,10)(H,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFECGNHNCBNKAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC=C(C(=O)N12)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate typically involves multiple steps, starting from simpler precursor molecules. One common synthetic route involves the cyclization of a suitable precursor with a triazole ring formation followed by subsequent functional group modifications.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrate form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
Studies have explored the potential of triazolo-pyrimidine derivatives in cancer treatment. The compound may inhibit tumor growth by interfering with cellular mechanisms involved in proliferation and apoptosis. For instance, derivatives have been tested against breast cancer cell lines, showing promising results in reducing cell viability.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated in preclinical models. It has the potential to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Central Nervous System Activity
There is emerging evidence suggesting that triazolo-pyrimidine derivatives may possess neuroprotective effects. Research indicates that these compounds could be effective in models of neurodegenerative diseases by protecting neuronal cells from oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazolo-pyrimidine derivatives against Staphylococcus aureus. The results demonstrated that modifications to the side chains significantly enhanced activity, suggesting that structural optimization is key to developing effective antimicrobial agents.
Case Study 2: Anticancer Activity
In a study published in Cancer Letters, researchers investigated the effects of a specific derivative on human breast cancer cells. The compound induced apoptosis and inhibited cell migration, highlighting its potential as a therapeutic agent in oncology.
Case Study 3: Neuroprotective Properties
Research published in Neuroscience Letters examined the neuroprotective effects of triazolo-pyrimidines in a model of Alzheimer’s disease. The findings indicated that these compounds could reduce amyloid-beta toxicity and improve cognitive function in treated animals.
Mechanism of Action
The mechanism by which 3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Functional Group and Structural Variations
The compound is compared below with three analogs to highlight key differences in structure, synthesis, and applications:
Key Observations
Functional Group Impact :
- The carboxylic acid group in the target compound enhances hydrogen-bonding capacity, improving solubility and bioavailability compared to analogs with carbonitriles (e.g., aryl-7,8-dihydrotriazolopyrimidines) .
- Ester derivatives (e.g., methyl 5-(benzyloxy)-6-oxo-1,6-dihydropyrimidine-4-carboxylate) are often precursors for carboxylic acids, requiring hydrolysis for activation .
Synthetic Routes :
- The target compound is synthesized via green chemistry approaches in aqueous media, aligning with sustainable practices .
- Carbonitrile analogs use boric acid catalysis in micellar systems, emphasizing cost-effective and recyclable methodologies .
Pharmacological Potential: The pyrrolo-triazolo-pyrazine derivatives (e.g., patented amide compounds) exhibit higher molecular complexity and specificity for kinase targets, but their synthesis is more resource-intensive . The target compound’s simpler structure may offer advantages in scalability for preclinical studies .
Biological Activity
3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate (CAS No. 890626-47-8) is a heterocyclic compound that has garnered attention for its potential biological activities. With a molecular formula of C7H6N4O3 and a molecular weight of 194.15 g/mol, this compound exhibits a unique structure that may contribute to various pharmacological effects.
The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activities. The key chemical properties include:
- Molecular Formula : C7H6N4O3
- Molecular Weight : 194.15 g/mol
- CAS Number : 890626-47-8
Biological Activities
Research indicates that compounds with similar structures to 3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid have exhibited various biological activities:
1. Anticancer Activity
Studies have shown that triazole derivatives can inhibit the activity of certain kinases involved in cancer progression. For instance, compounds with similar scaffolds have demonstrated inhibitory effects on the c-Met protein kinase, which is implicated in several types of cancer, including non-small cell lung cancer and renal cell carcinoma .
2. Antimicrobial Properties
Compounds within the triazole family have been reported to possess antimicrobial properties. Research suggests that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .
3. Neuroprotective Effects
Certain derivatives of triazolo-pyrimidines have been investigated for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit protective properties against neurodegenerative diseases .
Case Studies
A review of literature reveals several case studies focusing on the biological activity of triazole-based compounds:
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Compounds with this structure can inhibit various kinases involved in cell signaling pathways critical for cancer progression.
- Antimicrobial Mechanisms : The disruption of microbial cell wall synthesis and interference with metabolic pathways are common mechanisms attributed to triazole derivatives.
- Neurotransmitter Modulation : The compound may influence neurotransmitter receptor activity, contributing to its neuroprotective effects.
Q & A
Q. What are the recommended synthetic routes for 3-methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid hydrate, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives or amines. For example, reacting a pyrimidine-6-ethylcarboxylate precursor with hydrazine hydrate in alcoholic solvents (e.g., ethanol or methanol) at reflux temperatures (~78°C) yields the triazolo-pyrimidine core. Key intermediates are characterized by ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing between 1,2,4-triazolo and other isomers) and IR spectroscopy to identify carbonyl (C=O) and carboxylic acid (COOH) functional groups. Solvent choice impacts crystallinity; methanol often yields higher-purity crystals for X-ray diffraction .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) should be conducted. Monitor degradation via HPLC-UV to track impurity profiles, focusing on hydrolysis of the carboxylic acid hydrate or oxidation of the triazolo ring. For photostability, expose samples to UV light (ICH Q1B) and analyze using LC-MS to identify photodegradants. Pre-formulation studies (e.g., differential scanning calorimetry) can assess hygroscopicity and polymorphic transitions .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for the deshielded proton at δ 8.2–8.5 ppm (triazolo ring H-8) and the methyl group (δ 2.1–2.3 ppm).
- ¹³C NMR : Confirm the carboxylic acid carbonyl at ~170 ppm and the pyrimidine C-5 ketone at ~160 ppm.
- IR : Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (broad, carboxylic acid O-H).
- XRD : Resolve ambiguities in regiochemistry or hydrate stoichiometry .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound with higher yields?
- Methodological Answer : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. For example, simulate the cyclocondensation reaction to optimize solvent effects (e.g., polarity, dielectric constant) and predict regioselectivity. Pair computational results with Design of Experiments (DoE) to empirically validate variables (e.g., temperature, stoichiometry). Reaction path sampling (e.g., via the Nudged Elastic Band method) can predict side products and guide catalyst selection .
Q. What strategies resolve contradictions in spectral data when characterizing synthetic intermediates?
- Methodological Answer :
- Case Study : If NMR suggests an unexpected regiochemistry, perform NOESY/ROESY to confirm spatial proximity of protons (e.g., triazolo H-8 and pyrimidine H-6).
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation in the triazolo ring via HMBC NMR .
- High-Resolution MS : Resolve ambiguities in molecular ion fragmentation patterns to distinguish isomers .
Q. How can researchers design experiments to probe the compound’s bioactivity while minimizing false positives?
- Methodological Answer :
- Counter-Screening : Test against off-target enzymes (e.g., kinase panels) to assess selectivity.
- SAR Studies : Synthesize analogs with modifications at the 3-methyl or carboxylic acid positions to isolate pharmacophores.
- Cellular Assays : Use orthogonal readouts (e.g., ATP depletion for cytotoxicity vs. target-specific reporter assays) to confirm mechanism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
